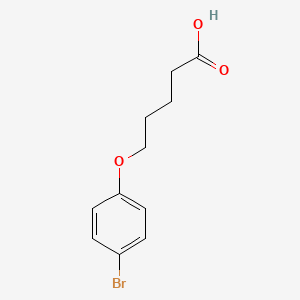

5-(4-Bromophenoxy)pentanoic acid

Description

Positioning within the Chemical Landscape of Phenoxyalkanoic Acids

Phenoxyalkanoic acids are a class of organic compounds characterized by a phenoxy group attached to an alkanoic acid. This structural motif is the basis for a wide range of herbicides. nih.gov The properties and biological activity of these compounds can be significantly altered by the nature and position of substituents on the aromatic ring and the length of the alkanoic acid chain. nih.gov

5-(4-Bromophenoxy)pentanoic acid is distinguished by the presence of a bromine atom at the para position of the phenyl ring and a five-carbon pentanoic acid chain. The bromine atom, a halogen, is an electron-withdrawing group, which influences the electronic properties of the aromatic ring. The pentanoic acid chain provides a degree of lipophilicity and a carboxylic acid functional group that can participate in various chemical reactions and biological interactions.

The table below outlines some of the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol scbt.com |

| Boiling Point | 387.511°C at 760 mmHg echemi.com |

| Density | 1.408 g/cm³ echemi.com |

| Flash Point | 188.16°C echemi.com |

| Refractive Index | 1.559 echemi.com |

| Topological Polar Surface Area | 37.3 Ų guidechem.com |

| Rotatable Bond Count | 5 guidechem.com |

| Hydrogen Bond Acceptor Count | 2 guidechem.com |

| Hydrogen Bond Donor Count | 1 guidechem.com |

Foundational Research and Historical Context of Related Bromophenyl-Substituted Pentanoic Acid Derivatives

The study of bromophenyl-substituted pentanoic acid derivatives is rooted in the broader history of synthetic organic chemistry and the exploration of structure-activity relationships. Early research into related compounds often focused on their synthesis and potential applications in various fields, including pharmaceuticals and materials science.

For instance, the synthesis of related compounds like (S)-3-(4-bromophenyl)butanoic acid has been a subject of detailed investigation, with researchers developing large-scale, enantiomerically pure synthesis methods. orgsyn.orgresearchgate.net These synthetic efforts have been crucial in providing the necessary quantities of material for further study and have contributed to the development of new synthetic methodologies. orgsyn.org The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its derivatives through Suzuki-Miyaura cross-coupling reactions is another example of the chemical exploration in this area. mdpi.com

Historically, the introduction of a bromine atom onto a phenyl ring has been a common strategy in medicinal chemistry to modulate the biological activity of a molecule. The synthesis of compounds like 4-bromochalcone (B160694) and 3-(4-bromophenyl)-5-phenylisoxazole (B1628151) showcases the chemical manipulations involving bromophenyl groups. odinity.com Research into pentanoic acid derivatives with complex aromatic substituents has also been driven by the search for new therapeutic agents with potential antimicrobial, anti-inflammatory, or antioxidant properties. ontosight.ai

Current Academic Interest and Research Trajectories

Current research involving this compound and its derivatives is multifaceted, spanning organic synthesis, medicinal chemistry, and materials science.

In the realm of medicinal chemistry, there is ongoing interest in pentanoic acid derivatives as potential therapeutic agents. nih.gov For example, some substituted pentanoic acids have been investigated for their anticancer activity. nih.gov The unique structural features of compounds like this compound make them interesting candidates for the development of new drugs.

In materials science, related bromo-functionalized compounds are being explored for their use in creating novel materials. For example, 5-bromovaleric acid, a structurally similar compound, has been used in the development of semiconducting nanocomposites. chemicalbook.com The bromine atom can serve as a reactive handle for further chemical modifications, allowing for the construction of more complex molecular architectures.

The development of new synthetic methods remains a key area of research. Efficient and selective methods for the synthesis of functionalized bromophenyl compounds are continually being sought to facilitate the exploration of their properties and applications. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromophenoxy)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c12-9-4-6-10(7-5-9)15-8-2-1-3-11(13)14/h4-7H,1-3,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACNEIIGTGEGPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651860 | |

| Record name | 5-(4-Bromophenoxy)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87411-38-9 | |

| Record name | 5-(4-Bromophenoxy)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 5 4 Bromophenoxy Pentanoic Acid and Its Analogs

Strategic Approaches to Phenoxy Ether Formation in Pentanoic Acid Synthesis

The crucial ether linkage in 5-(4-bromophenoxy)pentanoic acid is typically formed through nucleophilic substitution reactions. The two most prominent methods are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis is a classic and widely used method for preparing ethers. In the context of this compound, this involves the reaction of a 4-bromophenoxide salt with a pentanoic acid derivative bearing a leaving group at the 5-position, such as 5-bromopentanoic acid or its ester. The phenoxide is generated by treating 4-bromophenol with a strong base like sodium hydride or sodium hydroxide. The reaction then proceeds via an S_N2 mechanism, where the phenoxide ion displaces the halide on the pentanoic acid chain. This method is generally effective, especially for industrial-scale synthesis, due to the availability and low cost of the starting materials. However, reaction conditions such as temperature, solvent, and the nature of the base and leaving group can significantly influence the yield francis-press.com.

The Mitsunobu reaction offers an alternative and often milder approach for forming the ether bond. This reaction typically involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to couple an alcohol with a pronucleophile, in this case, 4-bromophenol with a 5-hydroxypentanoic acid derivative. organic-chemistry.org The reaction proceeds with a high degree of stereoselectivity, which is particularly advantageous when dealing with chiral substrates. nih.gov The Mitsunobu reaction is known for its broad substrate scope and tolerance of various functional groups. nih.govatlanchimpharma.comresearchgate.net However, the stoichiometry of the reagents and the removal of by-products like triphenylphosphine oxide can present challenges in purification. nih.gov Recent advancements have focused on developing catalytic versions of the Mitsunobu reaction to improve its efficiency and reduce waste. nih.govresearchgate.net

Regioselective Bromination and Aromatic Precursor Synthesis

The synthesis of the key aromatic precursor, 4-bromophenol, requires the regioselective bromination of phenol (B47542). Phenol is an activated aromatic ring, and its reaction with bromine can lead to multiple brominated products. Therefore, controlling the reaction conditions is crucial to selectively obtain the desired para-substituted product.

Several methods have been developed for the regioselective monobromination of phenols. A common approach involves the use of a brominating agent in a suitable solvent at a controlled temperature. For instance, reacting phenol with bromine in the presence of a Lewis acid catalyst can direct the substitution to the ortho and para positions. By carefully controlling the reaction conditions, the formation of the para-isomer can be favored. Another strategy involves the use of milder brominating agents or catalyst systems that enhance para-selectivity.

Derivatization Strategies for Enhancing Molecular Complexity and Functional Diversity

The core structure of this compound can be further modified to generate a diverse range of analogs with potentially enhanced properties. These modifications can be targeted at the aromatic ring, the pentanoic acid moiety, or through the construction of hybrid molecules incorporating heterocyclic rings.

Introduction of Additional Substituents on the Aromatic Ring

The aromatic ring of this compound is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. masterorganicchemistry.com

Nitration: The introduction of a nitro group (-NO₂) can be achieved by treating the parent compound with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. google.comorganic-chemistry.orggoogle.com The position of nitration will be directed by the existing substituents on the ring.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid or sulfur trioxide. datapdf.comgoogle.com This reaction is often reversible, providing a means to protect a position on the aromatic ring.

Halogenation: Further halogenation, such as chlorination or iodination, can be accomplished using appropriate halogenating agents and catalysts.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. mdpi.com

These substitutions can significantly alter the electronic and steric properties of the molecule, providing a platform for creating a library of analogs.

Modifications and Chain Extension of the Pentanoic Acid Moiety

The pentanoic acid functional group is a versatile handle for a variety of chemical transformations, including the formation of amides and esters, and modifications to the carbon chain.

Amide and Ester Formation: The carboxylic acid can be readily converted into amides and esters through reactions with amines or alcohols, respectively. organic-chemistry.orgresearchgate.netresearchgate.netumich.edu These reactions are typically facilitated by coupling agents or by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride. nih.gov A wide range of commercially available amines and alcohols can be used to generate a diverse library of amide and ester derivatives. nih.gov

Chain Extension and Modification: The pentanoic acid chain can be extended or modified through various synthetic routes. For example, homologation reactions can add one or more carbon atoms to the chain. Alternatively, the existing chain can be functionalized by introducing other groups, such as hydroxyl or amino groups, at specific positions.

Heterocyclic Annulation and Hybrid Molecule Design (e.g., Thiazolidinones, Pyrroles, Pyrimidines)

The carboxylic acid functionality of this compound serves as a key starting point for the synthesis of various heterocyclic systems, leading to hybrid molecules with potentially novel properties.

Thiazolidinones: Thiazolidinone rings can be constructed from the pentanoic acid derivative. A common synthetic route involves the conversion of the carboxylic acid to its corresponding acid hydrazide. This hydrazide is then reacted with an aldehyde or ketone to form a hydrazone (a Schiff base), which subsequently undergoes cyclization with thioglycolic acid to yield the 4-thiazolidinone (B1220212) ring. sysrevpharm.orgnih.govnih.govscispace.comhilarispublisher.com This multi-step synthesis allows for diversity at multiple points, by varying the aldehyde/ketone used to form the hydrazone. sysrevpharm.orgscispace.com

Pyrroles: The synthesis of pyrrole derivatives can be achieved through methods like the Paal-Knorr synthesis, which typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine. uctm.edunih.govresearchgate.netorganic-chemistry.orgorganic-chemistry.org The pentanoic acid chain of the starting material can be chemically modified to generate the required 1,4-dicarbonyl precursor, which can then be cyclized with an amine to form the pyrrole ring.

Pyrimidines: Pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or a similar N-C-N fragment. mdpi.comorganic-chemistry.orgresearchgate.netgrowingscience.comresearchgate.net The pentanoic acid moiety can be transformed into a suitable β-dicarbonyl synthon, which can then be used in a cyclocondensation reaction to construct the pyrimidine ring. researchgate.net

Methodological Advancements in Synthesis and Yield Improvement

Efforts to improve the synthesis of this compound and its analogs have focused on optimizing reaction conditions and developing more efficient and environmentally friendly protocols.

For the Williamson ether synthesis , improvements have been sought by moving towards catalytic processes that can utilize weaker and less hazardous alkylating agents, potentially avoiding the production of large amounts of salt by-products. francis-press.comsemanticscholar.orgcapes.gov.br Controlling the water content in the reaction mixture has also been identified as a critical factor for maximizing the yield of phenoxyalkanoic acids. google.com

In the case of the Mitsunobu reaction , significant advancements have been made in developing catalytic systems. nih.gov These catalytic approaches aim to reduce the amount of reagents required and simplify the purification process by minimizing the formation of stoichiometric by-products. nih.govresearchgate.net The development of recyclable azo reagents is another area of focus to enhance the sustainability of this reaction. nih.gov

The table below summarizes the key synthetic strategies and their general applicability and yield ranges.

| Reaction | Description | Typical Reagents | General Applicability | Reported Yields |

| Williamson Ether Synthesis | Formation of an ether from an organohalide and an alkoxide. | 4-bromophenol, base (e.g., NaOH, NaH), 5-halopentanoic acid derivative | Good for primary alkyl halides. | Moderate to High |

| Mitsunobu Reaction | Conversion of an alcohol to various functional groups, including ethers. | 4-bromophenol, 5-hydroxypentanoic acid derivative, PPh₃, DEAD/DIAD | Broad, mild conditions, stereospecific. | Good to Excellent |

| Regioselective Bromination | Selective introduction of a bromine atom at the para-position of phenol. | Phenol, Brominating agent (e.g., Br₂), catalyst | High para-selectivity is crucial. | Good to High |

| Amide/Ester Formation | Conversion of the carboxylic acid to amides or esters. | Amines/alcohols, coupling agents (e.g., DCC, EDC) or acyl chloride intermediate | Very broad, numerous derivatives possible. | High to Quantitative |

| Thiazolidinone Synthesis | Cyclization to form a 4-thiazolidinone ring. | Acid hydrazide, aldehyde/ketone, thioglycolic acid | Multi-step but allows for significant diversification. | Moderate to Good |

Principles of Sustainable Synthesis (Green Chemistry) in the Preparation of Related Compounds

The application of green chemistry principles to the synthesis of this compound and its analogs is crucial for minimizing environmental impact and enhancing process safety and efficiency. nih.govfzgxjckxxb.com The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes, addressing aspects from waste prevention and atom economy to the use of safer solvents and renewable feedstocks. nih.govwjpmr.comijbpas.com

The traditional synthesis of phenoxyalkanoic acids, such as this compound, often involves the Williamson ether synthesis. rsc.orgcareers360.com This method, while versatile, typically utilizes strong bases and organic solvents, which can present environmental and safety challenges. careers360.comjk-sci.com Green chemistry approaches aim to mitigate these issues through various innovative strategies. acs.orgsemanticscholar.org

A core principle of green chemistry is atom economy , which emphasizes maximizing the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org The Williamson ether synthesis itself can be fairly atom-economical, as most atoms from the reactants are incorporated into the desired ether. careers360.com However, the generation of salt byproducts is a drawback. acs.orgresearchgate.net

The choice of solvents is another critical aspect. Many traditional organic solvents are volatile, flammable, and toxic. acsgcipr.org Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or ionic liquids, or even performing reactions under solvent-free conditions. nih.govresearchgate.net For instance, surfactant-assisted Williamson synthesis in aqueous media has been developed, where micelles create a microenvironment that facilitates the reaction between water-insoluble reactants. researchgate.net

Catalysis plays a pivotal role in green synthesis. nih.gov The use of catalysts is preferred over stoichiometric reagents as they are used in smaller quantities and can be recycled and reused. nih.gov Phase-transfer catalysis (PTC) has emerged as a particularly effective green methodology for reactions like the Williamson ether synthesis. jetir.orgacs.orgresearchgate.net PTC facilitates the transfer of a reactant between immiscible phases (e.g., aqueous and organic), enabling reactions to proceed under milder conditions, often with reduced need for anhydrous organic solvents. jetir.orgacs.orgdalalinstitute.com This approach can lead to higher yields, fewer byproducts, and easier work-up procedures. dalalinstitute.com Commonly used phase-transfer catalysts include quaternary ammonium and phosphonium salts, crown ethers, and polyethylene glycols (PEGs). fzgxjckxxb.com

Furthermore, the development of energy-efficient synthetic methods is a key goal of green chemistry. wjpmr.com Microwave-assisted synthesis has gained traction as a sustainable technique that can significantly reduce reaction times, increase product yields, and sometimes enable reactions to occur under solvent-free conditions. rasayanjournal.co.inyoutube.comnih.gov The application of microwave irradiation to the synthesis of phenoxyalkanoic acids and related heterocyclic compounds has demonstrated these benefits. nih.govnih.govfrontiersin.org

Recent advancements have also focused on using weaker alkylating agents in a catalytic version of the Williamson ether synthesis at high temperatures (above 300 °C). acs.orgresearchgate.netwikipedia.org This approach avoids the production of salt byproducts and can utilize less hazardous reagents, aligning with the principles of designing safer chemicals and processes. acs.orgsemanticscholar.orgresearchgate.net

The table below summarizes various green chemistry approaches applied to the synthesis of ethers, which are relevant to the preparation of this compound and its analogs.

Table 1: Application of Green Chemistry Principles to Ether Synthesis

| Green Chemistry Principle | Application in Ether Synthesis | Key Advantages |

|---|---|---|

| Use of Catalysis | Phase-Transfer Catalysis (PTC) for Williamson ether synthesis. jetir.orgresearchgate.net | Milder reaction conditions, reduced need for organic solvents, increased yields. acs.orgresearchgate.net |

| Safer Solvents | Surfactant-assisted synthesis in aqueous media. researchgate.net | Eliminates the need for volatile and toxic organic solvents. researchgate.net |

| Energy Efficiency | Microwave-assisted synthesis. rasayanjournal.co.inyoutube.com | Drastically reduced reaction times, higher yields, potential for solvent-free reactions. rasayanjournal.co.innih.gov |

| Waste Prevention | Catalytic Williamson ether synthesis with weak alkylating agents. acs.orgresearchgate.net | Avoids the formation of salt byproducts. acs.orgresearchgate.net |

| Atom Economy | The inherent nature of the Williamson ether synthesis is often atom-economical. careers360.com | Maximizes the incorporation of reactant atoms into the final product. greenchemistry-toolkit.org |

By integrating these green chemistry principles, the synthesis of this compound and related compounds can be made more sustainable, safer, and more efficient, contributing to the broader goals of environmental protection and resource conservation. fzgxjckxxb.comnih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for 5 4 Bromophenoxy Pentanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of 5-(4-bromophenoxy)pentanoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

In ¹H NMR spectroscopy, the chemical shifts, multiplicities (e.g., singlet, doublet, triplet), and coupling constants of the proton signals allow for the precise assignment of each hydrogen atom. For instance, the aromatic protons on the p-bromophenoxy group typically appear as distinct doublets in the downfield region of the spectrum due to the influence of the bromine atom and the ether linkage. The protons of the pentanoic acid chain exhibit characteristic multiplets at different chemical shifts, corresponding to their positions relative to the electron-withdrawing carboxylic acid and phenoxy groups. The integration of these signals provides a quantitative measure of the number of protons in each environment.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the bromine substituent and the ether oxygen. The carbonyl carbon of the carboxylic acid group gives a characteristic signal in the downfield region. The aliphatic carbons of the pentanoic acid chain are also resolved, allowing for a complete carbon framework assignment. Techniques like Heteronuclear Single Quantum Coherence (HSQC) can be used to correlate the ¹H and ¹³C signals, further confirming the structural assignments.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic CH | δ 7.35-7.45 (d) | δ 132.5 |

| Aromatic CH | δ 6.75-6.85 (d) | δ 116.5 |

| Aromatic C-Br | - | δ 113.0 |

| Aromatic C-O | - | δ 157.5 |

| -OCH₂- | δ 3.90-4.00 (t) | δ 67.5 |

| -CH₂- (α to COOH) | δ 2.35-2.45 (t) | δ 33.5 |

| -CH₂- (β to COOH) | δ 1.70-1.80 (m) | δ 24.5 |

| -CH₂- (γ to COOH) | δ 1.60-1.70 (m) | δ 28.5 |

| -COOH | δ 12.0 (br s) | δ 174.5 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used. The data presented are typical values.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the molecular formula of this compound and for identifying and quantifying impurities. nih.gov HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. nih.gov

Electrospray ionization (ESI) is a common soft ionization technique used for the analysis of this compound, as it readily forms protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal fragmentation. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum, providing strong evidence for the presence of a bromine atom in the molecule.

Beyond molecular confirmation, HRMS is crucial for impurity profiling. ijnrd.org The high resolving power of HRMS allows for the separation of ions with very similar mass-to-charge ratios, enabling the detection of trace-level impurities that may co-elute with the main compound in chromatographic separations. nih.gov This is particularly important in pharmaceutical applications where even small amounts of impurities can have significant effects. ijnrd.org By analyzing the accurate masses of these impurities, their elemental compositions can be determined, providing valuable clues to their identity and origin.

Table 2: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

| [C₁₁H₁₃⁷⁹BrO₃+H]⁺ | 273.0075 | 273.0073 | -0.73 |

| [C₁₁H₁₃⁸¹BrO₃+H]⁺ | 275.0055 | 275.0053 | -0.73 |

| [C₁₁H₁₃⁷⁹BrO₃-H]⁻ | 271.0024 | 271.0022 | -0.74 |

| [C₁₁H₁₃⁸¹BrO₃-H]⁻ | 272.9904 | 272.9902 | -0.73 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. elsevier.comamericanpharmaceuticalreview.com These techniques are often used as complementary methods for structural confirmation. epequip.com

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows characteristic absorption bands corresponding to specific functional groups. For this compound, key vibrational modes include:

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C=O stretch: A strong, sharp peak around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

C-O-C stretch: Asymmetric and symmetric stretching vibrations of the ether linkage typically appear in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

C-Br stretch: A band in the lower frequency region, typically around 500-600 cm⁻¹, can be attributed to the carbon-bromine bond. researchgate.net

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. americanpharmaceuticalreview.com While the O-H and C=O stretches are also observable in the Raman spectrum, the aromatic C=C and C-Br stretches often give rise to strong Raman signals.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C=O (Carboxylic Acid) | 1700-1725 (strong) | 1700-1725 (medium) |

| C-O-C (Ether) | 1200-1300, 1000-1100 | Present |

| Aromatic C=C | 1450-1600 | Strong |

| C-Br | 500-600 | Strong |

Chromatographic Separation Methods for Purity and Quantitative Analysis in Complex Matrices

Chromatographic techniques are essential for assessing the purity of this compound and for its quantitative analysis in complex matrices. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are the most widely used chromatographic techniques for the analysis of this compound. mdpi.com These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For this compound, reversed-phase HPLC is typically employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water (acidified with an agent like formic or trifluoroacetic acid to suppress the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comresearchgate.net Detection is commonly achieved using a UV detector, as the aromatic ring of the molecule absorbs UV light.

UHPLC, which utilizes smaller particle size columns and higher pressures, offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and improved sensitivity. amazonaws.comrsc.org This allows for more efficient separation of the target analyte from closely related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of this compound, although it often requires a derivatization step to increase the volatility and thermal stability of the compound. usherbrooke.ca Carboxylic acids can be converted into more volatile esters (e.g., methyl or silyl (B83357) esters) prior to GC analysis. research-solution.comcolostate.edugcms.cz

The gas chromatograph separates the derivatized analyte from other volatile components in the sample, and the mass spectrometer provides detection and structural information. The fragmentation pattern of the derivatized compound in the mass spectrometer can be used for its identification and confirmation.

Solid Phase Extraction (SPE) and Other Microextraction Techniques for Sample Preparation

For the analysis of this compound in complex matrices such as biological fluids or environmental samples, a sample preparation step is often necessary to remove interferences and concentrate the analyte. researchgate.netphenomenex.com

Solid Phase Extraction (SPE) is a commonly used technique for this purpose. sigmaaldrich.comchemrxiv.org A variety of sorbents can be used, with reversed-phase materials being suitable for extracting this compound from aqueous samples. researchgate.net The sample is loaded onto the SPE cartridge, interferences are washed away, and the analyte is then eluted with a small volume of a suitable solvent. phenomenex.com

Other microextraction techniques, such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), offer advantages in terms of reduced solvent consumption and simplified procedures. nih.govijrpc.commdpi.comnih.gov These techniques are particularly useful for trace analysis and can be coupled directly with chromatographic systems.

X-ray Diffraction for Crystalline Structure and Stereochemical Determination

X-ray diffraction (XRD) stands as the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, single-crystal X-ray diffraction can provide precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation and how it packs within a crystal lattice.

While specific crystallographic data for this compound is not prominently available in published literature, analysis of related phenoxyalkanoic acid structures provides insight into the expected findings. nih.gov X-ray analysis of similar compounds has shown that the conformation is often influenced by the formation of hydrogen bonds, particularly involving the carboxylic acid group. researchgate.net

Key Information from X-ray Diffraction:

Molecular Conformation: XRD would reveal the orientation of the pentanoic acid chain relative to the plane of the 4-bromophenoxy group. Studies on similar phenoxyacetic acids indicate that the molecule is likely to adopt an energetically favorable, extended conformation. nih.gov

Crystal Packing and Intermolecular Interactions: The analysis would elucidate how individual molecules of this compound arrange themselves in the solid state. A primary feature of the crystal packing would be the hydrogen-bonding interactions between the carboxylic acid groups of adjacent molecules. These interactions typically lead to the formation of centrosymmetric dimers, a common structural motif for carboxylic acids.

Unit Cell Parameters: The technique determines the dimensions of the unit cell, the fundamental repeating unit of the crystal. This data, including the crystal system and space group, serves as a unique fingerprint for the crystalline form of the compound.

Although this compound is achiral, XRD is the definitive tool for determining the absolute configuration of chiral molecules. If a chiral derivative were synthesized, this method could unambiguously resolve its stereochemistry.

Table 1: Hypothetical Crystallographic Data for this compound This table is illustrative of the data obtained from an X-ray diffraction experiment.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₁₁H₁₃BrO₃ |

| Formula Weight | The mass of one mole of the compound. | 273.12 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group describing the crystal's structure. | P2₁/c |

| Unit Cell Dimensions | The lengths of and angles between the unit cell axes. | a = 8.1 Å, b = 8.8 Å, c = 22.4 Å, β = 91.6° |

| Volume | The volume of the unit cell. | 1590 ų |

| Z | The number of molecules per unit cell. | 4 |

| Hydrogen Bonding | Key intermolecular interactions observed. | R²₂(8) dimer motif |

UV-Visible Spectrophotometry for Electronic Properties and Concentration Determination

UV-Visible (UV-Vis) spectrophotometry is an analytical technique used to measure the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals and is characteristic of the chromophores within the molecule. For this compound, the primary chromophore is the 4-bromophenoxy group.

The UV spectrum of this compound is expected to be dominated by the electronic transitions of the brominated benzene (B151609) ring. The spectrum of the closely related compound, 4-bromophenol, shows an absorption maximum (λmax) around 282 nm in ethanol. guidechem.com The electronic transitions are typically π → π* transitions associated with the aromatic system. The ether linkage and the aliphatic carboxylic acid chain are not expected to absorb significantly in the standard UV-Vis range of 200-800 nm.

Concentration Determination using the Beer-Lambert Law: UV-Vis spectrophotometry is a powerful tool for quantifying the concentration of a substance in solution, based on the Beer-Lambert Law. edinst.com The law states that the absorbance of a solution is directly proportional to its concentration. edinst.comjove.com

The relationship is expressed as: A = εbc

Where:

A is the absorbance (a dimensionless quantity).

ε (epsilon) is the molar absorptivity or molar extinction coefficient, a constant that is characteristic of the compound at a specific wavelength (λmax). Its units are typically L mol⁻¹ cm⁻¹.

b is the path length of the light through the sample, which is usually the width of the cuvette (commonly 1 cm).

c is the concentration of the compound in the solution (mol L⁻¹).

To determine the concentration of an unknown sample of this compound, a calibration curve is first constructed. chemguide.co.uk This involves preparing a series of standard solutions of known concentrations and measuring the absorbance of each at the λmax. Plotting absorbance versus concentration yields a straight line, and the concentration of the unknown sample can be determined by measuring its absorbance and interpolating its value from the calibration curve. chemguide.co.uksim4t.com

Table 2: Electronic Absorption Data for Relevant Chromophores

| Compound / Chromophore | λmax (nm) | Solvent | Transition Type |

|---|---|---|---|

| 4-Bromophenol | 282 | Ethanol guidechem.com | π → π |

| Phenoxyacetic acid | 268 | Aqueous TiO₂ researchgate.net | π → π |

| Benzene | ~254 | Hexane | π → π* |

This analytical approach provides a simple, rapid, and non-destructive method for the quantitative analysis of this compound in various research and quality control settings.

Structure Activity Relationship Sar and Rational Molecular Design Principles for 5 4 Bromophenoxy Pentanoic Acid Derivatives

Elucidating the Role of the Bromophenoxy Moiety in Biological Potency

The bromophenoxy group is a critical pharmacophoric element in many biologically active compounds. The presence and position of the bromine atom on the phenyl ring can significantly modulate the electronic and lipophilic properties of the molecule, thereby influencing its interaction with biological targets.

The introduction of a bromine atom, a halogen, into the phenoxy ring can alter the electronic structure of the molecule. nih.gov In many cases, the bromo substituent has been shown to have a positive effect on the biological properties of the compound. nih.gov For instance, in a series of pyridoxine-like diselenides, the presence of a 6-bromo substituent was found to increase the positive charge on the adjacent selenium atom, leading to a more than 3-fold increase in glutathione (B108866) peroxidase-like reactivity compared to the non-brominated analog. nih.gov This electron-withdrawing effect can be crucial for establishing key interactions with a biological target.

Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a receptor's binding pocket, which can contribute to enhanced binding affinity. The discovery of potent inhibitors of adenosine (B11128) kinase, such as 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, underscores the importance of the bromophenyl moiety in achieving high potency. nih.gov In a series of N-(4-bromophenyl)furan-2-carboxamides, the bromophenyl group was a key component of synthesized derivatives that exhibited antibacterial activity against drug-resistant bacteria. google.com

The position of the bromine atom is also a determining factor for biological activity. Studies on halogenated derivatives of other scaffolds, such as benzofuran, have shown that the position of the halogen on the ring is a critical determinant of its biological activity. nih.gov While direct SAR studies on the positional isomers of bromine on the phenoxy ring of 5-(4-bromophenoxy)pentanoic acid are not extensively available in the reviewed literature, it is a well-established principle in medicinal chemistry that ortho, meta, and para substitutions can lead to vastly different biological outcomes due to steric and electronic effects.

Stereochemical Considerations in Biological Activity

Stereochemistry plays a pivotal role in the interaction of small molecules with chiral biological macromolecules like proteins and nucleic acids. nih.govnih.gov The introduction of a chiral center in a molecule can lead to enantiomers or diastereomers that may exhibit significantly different biological activities, metabolic profiles, and toxicities.

In the context of this compound derivatives, a chiral center can be introduced by substitution on the pentanoic acid chain. For example, the introduction of a methyl group at the α- or β-position would result in a chiral molecule. It is well-documented that for many classes of drugs, one enantiomer is significantly more potent than the other. For instance, in a study on the nature-inspired compound 3-Br-acivicin and its derivatives, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that the uptake and/or target interaction is highly stereoselective. nih.govnih.gov This stereoselectivity was attributed to potential mediation by the L-amino acid transport system. nih.gov

Molecular modeling of 3-Br-acivicin isomers revealed that while stereochemistry affected target binding for some subclasses, it led to significant differences in antimalarial activity for all subclasses, pointing towards a stereoselective uptake mechanism being responsible for the enhanced biological activity of the (5S, αS) isomers. nih.govnih.gov This underscores that stereochemistry can influence both the pharmacodynamic (target binding) and pharmacokinetic (absorption, distribution) properties of a drug.

While specific studies on the stereoisomers of this compound derivatives were not found in the reviewed literature, the principles derived from analogous systems strongly suggest that if a chiral center were introduced, the resulting enantiomers would likely exhibit different biological activities. The rational design of single-enantiomer drugs is a common strategy in modern drug discovery to improve therapeutic index and reduce off-target effects.

Conformational Preferences and Their Impact on Receptor Interactions

The three-dimensional conformation of a molecule is a crucial determinant of its ability to bind to a biological target. The flexibility of the alkyl chain in this compound allows it to adopt various conformations, but only a specific subset of these, often referred to as the "bioactive conformation," is likely to be responsible for its biological activity.

Conformational analysis of phenoxyalkylamines with high 5-HT2 receptor binding affinity has shown that the distance between the amine nitrogen and the central oxygen atom, which is governed by the alkyl chain length and its conformational preferences, is a key factor in determining binding affinity. Computational analysis of these compounds confirmed that differences in this N-O distance between two groups of compounds with different alkyl chain lengths correlated with a one-order-of-magnitude difference in their receptor binding affinity.

Theoretical calculations of the conformational structures of phenoxyacetic acid and its chlorosubstituted derivatives have indicated that a (syn-syn) conformation is energetically favored. nih.gov The specific conformational preferences of this compound would be influenced by the interplay of steric and electronic effects of the bromophenoxy group and the pentanoic acid chain. The molecule's ability to adopt a low-energy conformation that complements the binding site of its target receptor is essential for potent activity. Understanding these conformational preferences through computational modeling can guide the design of more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to increased potency and selectivity.

Biological Activities and Pharmacological Efficacy of 5 4 Bromophenoxy Pentanoic Acid and Its Analogs

Anti-inflammatory Properties and Immunomodulation

Phenolic acids and their derivatives are recognized for their anti-inflammatory capabilities. nih.gov These compounds can modulate the inflammatory response by reducing pro-inflammatory cytokines. nih.gov For instance, certain phenolic acids have demonstrated anti-inflammatory activity by diminishing the production of tumor necrosis factor (TNF-α) and interleukin (IL)-1β. nih.gov The mechanism for these effects is often linked to the inhibition of key enzymes in inflammatory pathways. One such enzyme is 5-lipoxygenase (5-LO), which is involved in the production of leukotrienes, potent mediators of inflammation. researchgate.net Natural compounds containing an o-naphtoquinone group, which can interact with the enzyme-bound iron of 5-LO, have shown selective inhibition of this enzyme without significantly affecting cyclooxygenase (COX) activities. researchgate.net

Some oxindole (B195798) derivatives, which share structural similarities with certain bioactive molecules, have been shown to inhibit inflammatory pain by increasing the expression of heme oxygenase 1 (HO-1), an enzyme with anti-inflammatory effects. mdpi.com Furthermore, research on phenylpropanoids, found in various essential oils, indicates that they can suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in activated macrophages, contributing to their anti-inflammatory profile. mdpi.com The anti-inflammatory activities of compounds like 4-phenyl-3-butenoic acid are not a result of COX inhibition, suggesting alternative mechanisms of action. nih.gov

Antimicrobial Spectrum and Efficacy Against Pathogenic Strains

Analogs of 5-(4-Bromophenoxy)pentanoic acid have demonstrated significant antimicrobial properties. A study on a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, which feature a bromophenyl group, revealed potent antibacterial activity. nih.gov These compounds were particularly effective against several Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 2–4 µg/mL. nih.gov

The research highlighted that the introduction of a bromine atom to the phenyl ring was a key factor in the observed antimicrobial efficacy. Specifically, the analog (S,Z)-2-(5-((5-(4-bromophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid (compound 4f) was among the most potent derivatives. nih.gov The broad-spectrum activity of plant-derived extracts containing various secondary metabolites, including phenolic compounds, further supports the potential of these chemical structures in combating pathogenic strains. nih.govnih.gov

The challenge of microbial resistance has spurred the search for novel antimicrobial agents effective against resistant pathogens. nih.gov Analogs of this compound have shown promising results in this area. Specifically, compounds featuring a 4-bromophenyl moiety have exhibited strong activity against multidrug-resistant Gram-positive clinical isolates. nih.gov

One of the most potent compounds, (S,Z)-2-(5-((5-(4-bromophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid (compound 4f), displayed a MIC value of 2 µg/mL against four different multidrug-resistant Gram-positive strains. nih.gov This activity was comparable or superior to some conventional antibiotics like norfloxacin (B1679917) and oxacillin (B1211168) against strains of methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Staphylococcus aureus (QRSA). nih.gov Importantly, the study found that the promising antibacterial activity of these compounds was not due to general cytotoxicity. nih.gov

Table 1: Antimicrobial Activity of a 5-(4-Bromophenyl)pentanoic Acid Analog (Compound 4f)

This table is based on data for (S,Z)-2-(5-((5-(4-bromophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid, an analog of the subject compound.

| Bacterial Strain | Type | Resistance Profile | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

| S. aureus RN 4220 | Gram-positive | - | 2 | nih.gov |

| S. aureus KCTC 503 | Gram-positive | - | 4 | nih.gov |

| MRSA CCARM 3167 | Gram-positive | Multi-drug Resistant | 2 | nih.gov |

| MRSA CCARM 3506 | Gram-positive | Multi-drug Resistant | 2 | nih.gov |

| QRSA CCARM 3508 | Gram-positive | Multi-drug Resistant | 2 | nih.gov |

| QRSA CCARM 3519 | Gram-positive | Multi-drug Resistant | 2 | nih.gov |

Anticancer and Cytotoxic Potential in Diverse Cell Lines

The anticancer properties of brominated compounds and phenolic acids have been a subject of intense research. Studies have indicated that the 4-bromophenyl moiety is essential for the cytotoxic activity of certain molecules against cancer cells. nih.gov In one study, a compound featuring this group, Clm-1, was evaluated against prostate (PC-3) and breast (MCF-7) cancer cell lines, demonstrating its potential. nih.gov The structural specificity is high, as modifications to the core structure, even while retaining the bromophenyl group, could impair the anticancer activity. nih.gov

Thienopyrimidine derivatives, which are purine (B94841) bioisosteres, have also been synthesized and evaluated for their cytotoxic effects on breast cancer cell lines like MCF-7 and MDA-MB-231. nih.gov Furthermore, ionic compounds derived from lithocholic acid have been assessed for their cytotoxic activity against various cell lines, including Jurkat (leukemia), K562 (chronic myelogenous leukemia), and A549 (lung cancer), with some derivatives showing toxicity comparable to the chemotherapy agent staurosporine. mdpi.com

A key mechanism through which anticancer compounds exert their effect is the induction of apoptosis (programmed cell death) and interference with the cell cycle. nih.gov Analogs and related structures have been shown to trigger apoptosis in cancer cells. For instance, 4-thiazolidinone (B1220212) derivatives can induce apoptosis through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways in breast cancer cells. mdpi.com This is evidenced by a reduction in the mitochondrial membrane potential and the activation of caspases 7, 8, and 9. mdpi.com

Similarly, other compounds have been found to induce apoptosis by increasing the activity of caspase-3 and caspase-9. researchgate.net The pan-caspase inhibitor THPA has been shown to prevent apoptosis by regulating caspase signaling activated by oxidative stress. mdpi.com

In addition to apoptosis, cell cycle arrest is another critical mechanism. Eicosapentaenoic acid (EPA), for example, causes a blockade of cell cycle progression in the S-phase and G2/M-phase in pancreatic cancer cells. nih.gov In another case, 4,5-dicaffeoylquinic acid was found to arrest the cell cycle in the S phase in prostate cancer cells rather than inducing programmed cell death. nih.gov Drug-induced cell cycle modulation can vary significantly depending on the cell type, drug concentration, and the cell cycle phase at the time of treatment. nih.gov

Targeting cellular signaling pathways that control proliferation is a cornerstone of modern cancer therapy. nih.gov Several signaling pathways, such as the PI3K/AKT and MAPK pathways, are crucial for tumor development and are often dysregulated in various cancers. nih.gov Isoflavonoids, a class of phenolic compounds, have been documented to inhibit cancer cell proliferation by targeting these pathways. nih.gov The inhibition of kinases within these pathways can block their catalytic activity, making them attractive targets for anticancer drugs. nih.gov For instance, some thienopyrimidine derivatives have been developed as inhibitors of B-Raf kinases and VEGFR, which play significant roles in cell growth and angiogenesis. nih.gov However, not all related compounds act through these common pathways; 4,5-dicaffeoylquinic acid, for example, did not affect the PI3K/MAPK signaling pathway in its inhibition of prostate cancer cells. nih.gov

Neurological and Central Nervous System (CNS) Activities

While direct studies on the neurological effects of this compound are limited, the broader class of phenolic acids has been reported to have neuroprotective roles. mdpi.com These compounds can accumulate in the brain and exert pharmacological effects, potentially ameliorating conditions like neuroinflammation and glutamate-induced toxicity. mdpi.com

Research on analogs provides some insight into potential CNS activity. Enantiomers of 4-aminopentanoic acid, a related pentanoic acid, have been shown to be active in the mouse brain. nih.gov These molecules were found to be taken up by cerebral synaptosomes and could reduce endogenous GABA concentrations, suggesting they may act as false neurotransmitters. nih.gov Furthermore, a hybrid molecule of curcumin (B1669340) and melatonin, which incorporates a pentanoic acid structure, was developed as a potential neuroprotectant for Alzheimer's disease, demonstrating the utility of this chemical scaffold in designing CNS-active agents. nih.gov The nervous system acts as the body's information highway, with the brain as the central control station, and compounds that can cross the blood-brain barrier and interact with neural pathways are of significant therapeutic interest. kidshealth.org

Metabolic Regulation and Receptor Agonism (e.g., GPR120)

A promising area of research for phenoxyalkanoic acids, the class to which this compound belongs, is in metabolic regulation, specifically as agonists for G protein-coupled receptor 120 (GPR120). patsnap.com GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain fatty acids and has emerged as a therapeutic target for type 2 diabetes and other metabolic disorders. acs.orgnih.gov Activation of GPR120 can stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that promotes glucose-dependent insulin (B600854) secretion. patsnap.commdpi.com

Researchers have actively designed and synthesized novel GPR120 agonists based on phenoxyalkanoic acid and phenylpropanoic acid structures to improve metabolic stability and pharmacokinetic profiles. mdpi.comnih.gov Studies on a known GPR120 agonist, TUG-891, which is susceptible to β-oxidation, led to the design of analogs where the core structure was modified. mdpi.comnih.gov This included replacing a carbon atom with an oxygen atom to create phenoxyacetic acid derivatives, altering the length of the alkanoic acid chain, and introducing various substituents onto the phenyl ring. nih.gov

One study detailed the design of phenoxyalkanoic acid derivatives, which directly corresponds to the structure of this compound. nih.gov Their work led to the discovery of compound 14d , which showed excellent GPR120 agonistic activity and selectivity and was found to improve glucose tolerance in a dose-dependent manner in mice. nih.gov Another study found that for phenoxyacetic acid derivatives, the introduction of a methyl group at the ortho position of the phenyl ring improved GPR120 agonistic activity, while the introduction of a fluorine atom decreased it. mdpi.com These findings establish a clear structure-activity relationship for this class of compounds, suggesting that this compound is a relevant structure for GPR120 agonism.

Enzyme Inhibitory Effects (e.g., COX, 5-LO, MMP, HDAC, ASK1)

Specific data on the inhibitory effects of this compound or its direct analogs on cyclooxygenase (COX), 5-lipoxygenase (5-LO), matrix metalloproteinases (MMPs), histone deacetylases (HDACs), or apoptosis signal-regulating kinase 1 (ASK1) are not available in the current body of scientific literature. Research into dual COX/5-LOX inhibitors is ongoing to develop anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. nih.govmdpi.com However, the compounds investigated in these studies, such as derivatives of 3,5-di-tert-butyl-4-hydroxybenzoic acid or N-hydroxyurea, are structurally distinct from phenoxyalkanoic acids. nih.gov Therefore, the enzyme inhibitory profile of this compound remains uncharacterized.

Antioxidant Mechanisms and Free Radical Scavenging

While direct studies on the antioxidant capacity of this compound are absent, research on structurally related compounds, such as bromophenols and other phenolic acids, provides a basis for its potential activity. nih.govnih.gov Phenolic compounds are well-known antioxidants, capable of exerting their effects by scavenging free radicals and chelating metal ions. nih.gov

Natural bromophenols, which are secondary metabolites found in marine algae, have demonstrated notable biological activities, including antioxidant effects. nih.gov A study involving the synthesis of new methylated and acetylated bromophenol derivatives was conducted to evaluate their antioxidant and anticancer activities at the cellular level. nih.gov This indicates that the bromophenol moiety itself is a key pharmacophore for antioxidant potential.

Furthermore, extracts rich in phenolic acids, such as caffeic acid and rosmarinic acid, have shown significant antioxidant activity in various standard assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)), and FRAP (ferric reducing antioxidant power) assays. nih.gov Although this compound is a phenol (B47542) ether, its underlying phenolic structure suggests a potential, albeit unconfirmed, capacity for free radical scavenging. The specific contribution of the 4-bromo-substituent and the pentanoic acid chain to this activity would require direct experimental evaluation.

Mechanistic Insights into the Biological Effects of this compound

Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of specific research data concerning the biological actions of the chemical compound This compound (CAS No. 87411-38-9). The detailed mechanistic elucidation, including the identification of specific molecular targets, analysis of ligand-target interactions, and effects on downstream cellular pathways, has not been documented for this particular molecule.

Scientific investigation into the biological activities of various substituted pentanoic acids is an active area of research. Studies have been published on structurally related compounds, exploring their potential as therapeutic agents. For instance, various series of substituted pentanoic acid derivatives have been synthesized and evaluated for their anticancer properties. nih.govresearchgate.net This research has identified potential molecular targets such as matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8) for some of these related, but distinct, compounds. nih.govresearchgate.net

However, it is crucial to note that the biological and toxicological properties of a chemical are highly specific to its unique structure. The substitution pattern, the nature of the substituent (in this case, a 4-bromophenoxy group), and the length of the alkyl chain all play critical roles in determining a compound's molecular targets and its subsequent effects on biological systems. Therefore, extrapolating data from other pentanoic acid derivatives to this compound would be scientifically unfounded.

Due to the absence of specific published data for this compound, it is not possible to provide an accurate and scientifically validated article detailing the following as requested:

Mechanistic Elucidation of 5 4 Bromophenoxy Pentanoic Acid S Biological Actions

Impact on Gene Expression, Protein Synthesis, and Enzyme Kinetics

Further empirical research, including target identification screens, molecular docking studies, and in vitro cellular assays, is required to elucidate the specific biological mechanism of action for 5-(4-Bromophenoxy)pentanoic acid. Without such studies, any discussion on its biological effects would be purely speculative.

Pharmacokinetic and Pharmacodynamic Pk/pd Profile in Preclinical Research

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In the early stages of drug development, computational (in silico) models are frequently employed to predict the ADME properties of a new chemical entity. nih.govnih.gov These predictive models help in identifying potential liabilities and optimizing molecular structures. For 5-(4-Bromophenoxy)pentanoic acid, such an analysis would typically involve the use of various software tools to estimate parameters like gastrointestinal absorption, bioavailability, blood-brain barrier penetration, and potential for metabolism by key enzyme systems.

However, there are no publicly available in silico ADME prediction studies specifically for this compound. General predictions for structurally related arylalkanoic acids suggest that the carboxylic acid moiety would influence its absorption and distribution characteristics. nih.gov

Table 1: Illustrative In Silico ADME Predictions for a Novel Chemical Entity

| ADME Property | Predicted Value | Implication |

| Oral Bioavailability | Moderate to High | Potential for effective oral administration. |

| Blood-Brain Barrier | Low | Reduced likelihood of central nervous system effects. |

| CYP2D6 Inhibition | Low Probability | Lower risk of drug-drug interactions via this pathway. |

| hERG Inhibition | Low Probability | Reduced risk of cardiac-related adverse effects. |

| Note: This table is for illustrative purposes only and does not represent actual data for this compound. |

Investigations into Plasma Protein Binding and Tissue Distribution Modifiers

The extent to which a compound binds to plasma proteins, such as albumin, is a crucial determinant of its distribution and availability to target tissues. nih.govnih.gov High plasma protein binding can limit the free fraction of a drug available to exert its pharmacological effect. Studies investigating plasma protein binding are essential to understand a compound's pharmacokinetic behavior. nih.gov

Characterization of Biotransformation Pathways and Metabolite Profiling

Biotransformation, or metabolism, is the process by which the body chemically modifies a foreign compound, typically to facilitate its excretion. nih.gov This process often involves Phase I reactions (such as oxidation, reduction, or hydrolysis) and Phase II reactions (such as glucuronidation or sulfation). nih.govnih.gov Identifying the metabolic pathways and the resulting metabolites is critical for understanding a compound's efficacy and safety.

No studies have been published detailing the in vitro or in vivo biotransformation of this compound. Based on its structure, potential metabolic pathways could include hydroxylation of the aromatic ring or the aliphatic chain, as well as conjugation of the carboxylic acid group with glucuronic acid or amino acids. nih.govnih.gov

Table 2: Hypothetical Major Biotransformation Pathways

| Phase | Reaction Type | Potential Metabolite |

| Phase I | Aromatic Hydroxylation | 5-(4-Bromo-2-hydroxyphenoxy)pentanoic acid |

| Phase I | Omega-Hydroxylation | 5-(4-Bromophenoxy)-5-hydroxypentanoic acid |

| Phase II | Glucuronidation | 5-(4-Bromophenoxy)pentanoyl-β-D-glucuronide |

| Note: This table presents hypothetical metabolic pathways and does not represent confirmed data for this compound. |

Excretion Routes and Clearance Mechanisms

The final elimination of a compound and its metabolites from the body occurs through various excretion routes, with the kidneys (urine) and the liver (bile and feces) being the most important. nih.govpharmacylibrary.com Understanding the primary routes of excretion and the mechanisms of clearance (e.g., glomerular filtration, active tubular secretion) is fundamental to determining a compound's dosing regimen.

Specific data on the excretion and clearance of this compound are not available. For weak organic acids, renal excretion is often a significant pathway. nih.gov The rate and extent of renal excretion can be influenced by factors such as urinary pH. nih.gov

Relationship Between Systemic Exposure and Pharmacological Response

A central goal of PK/PD modeling is to establish a clear relationship between the concentration of a drug in the body over time (systemic exposure) and the intensity of its pharmacological effect. mhmedical.commhmedical.comresearchgate.net This relationship helps in defining a therapeutic window and optimizing the dose and schedule of administration.

As there is no information on the pharmacological activity of this compound, no studies on its exposure-response relationship have been conducted. Establishing this would first require the identification of a specific biological target and a measurable pharmacological effect.

Advanced Computational Chemistry and in Silico Approaches for 5 4 Bromophenoxy Pentanoic Acid Research

Molecular Docking Simulations for Ligand-Receptor Interactions and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug design for understanding how a potential drug molecule might interact with a biological target.

For 5-(4-Bromophenoxy)pentanoic acid, molecular docking simulations would involve modeling its interaction with the binding site of a specific protein target. The simulation would calculate the binding affinity, often expressed as a docking score (e.g., in kcal/mol), and predict the binding mode, including key interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom. Such studies are instrumental in rational drug design, but specific docking studies targeting this compound have not been published.

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions (e.g., DFT, NBO)

Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules from first principles. Natural Bond Orbital (NBO) analysis is often paired with DFT to analyze charge distribution, orbital interactions, and intramolecular bonding.

If applied to this compound, DFT calculations could determine its optimized molecular geometry, HOMO-LUMO energy gap (indicating chemical reactivity and electronic transitions), and molecular electrostatic potential (MEP) map, which highlights electron-rich and electron-deficient regions. NBO analysis would provide insights into the stability arising from hyperconjugative interactions and charge delocalization within the molecule. While DFT and NBO are powerful tools, specific computational studies detailing these properties for this compound are not available in the literature.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are used to predict the activity of new, unsynthesized compounds. nih.gov

A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity against a specific target. The model would then be built using molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) to predict the activity of this compound. Research on phenoxyacetic acid derivatives has utilized QSAR to model properties, but specific models developed for or including this compound are not documented. mdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations can assess the conformational flexibility of a ligand and the stability of a ligand-receptor complex once docked.

An MD simulation of this compound, either in a solvent or bound to a protein, would provide insights into its dynamic behavior, conformational preferences, and the stability of its interactions with a target protein over a simulated time period (nanoseconds to microseconds). This analysis helps validate docking results and provides a more dynamic picture of the binding event. Currently, there are no published MD simulation studies specifically investigating this compound.

Predictive Toxicology and ADME Modeling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology modeling uses computational methods to predict the pharmacokinetic and toxicity profiles of a compound. These predictions are vital in the early stages of drug development to identify candidates with favorable drug-like properties and avoid late-stage failures.

For this compound, ADME models could predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity (e.g., carcinogenicity, hepatotoxicity). While general ADME prediction tools are available, specific, detailed studies and validated predictions for this compound are absent from the scientific literature.

Preclinical Investigations and Biological Evaluation Models for 5 4 Bromophenoxy Pentanoic Acid Derivatives

In Vitro Cell-Based Assays for Efficacy, Selectivity, and Cytotoxicity

In vitro cell-based assays represent the foundational step in evaluating the biological effects of 5-(4-Bromophenoxy)pentanoic acid derivatives. These assays utilize cultured human or animal cells to rapidly screen for efficacy against specific biological targets, determine selectivity for cancer cells over healthy cells, and establish initial cytotoxicity profiles.

Cell Viability and Proliferation Assays

Cell viability and proliferation assays are fundamental to understanding the dose-dependent effects of chemical compounds on cell health and growth. For derivatives structurally related to this compound, these tests are crucial for identifying potential anticancer activity.

One common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. In a study evaluating a series of brominated acetophenone derivatives, this colorimetric assay was used to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of the cell population. The results demonstrated that certain brominated compounds exhibited significant cytotoxicity against various human cancer cell lines, including breast adenocarcinoma (MCF7), alveolar adenocarcinoma (A549), colorectal adenocarcinoma (Caco2), and prostate adenocarcinoma (PC3). farmaciajournal.com Notably, the most active derivative showed remarkable potency with IC50 values below 10 µg/mL in MCF7 and PC3 cells. farmaciajournal.com

To assess selectivity, these compounds were also tested against a non-tumorigenic breast epithelial cell line (MCF12F). One derivative displayed low cytotoxicity against these normal cells, with an IC50 value greater than 100 µg/mL, suggesting a selective action against cancerous cells. farmaciajournal.com This differential effect is a highly desirable characteristic for potential anticancer agents.

| Cell Line | Cancer Type | IC50 (µg/mL) |

|---|---|---|

| MCF7 | Breast Adenocarcinoma | <10 |

| PC3 | Prostate Adenocarcinoma | <10 |

| A549 | Alveolar Adenocarcinoma | 11.80 ± 0.89 |

| Caco2 | Colorectal Adenocarcinoma | 18.40 ± 4.70 |

| MCF12F | Normal Breast Epithelial | >100 |

Functional Assays for Receptor Activation or Inhibition

Functional assays are employed to determine if a compound can modulate the activity of a specific biological target, such as an enzyme or a receptor. For compounds related to this compound, research has focused on their potential as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.

In a study of novel phenoxy acetic acid derivatives, which share the core phenoxy-acid structure, compounds were evaluated for their ability to inhibit COX-1 and COX-2 enzymes. nih.gov The incorporation of a bromine atom at the 4-position of the phenoxy ring—analogous to the structure of this compound—was found to significantly enhance inhibitory activity against the COX-2 isozyme. nih.gov

The results showed that 4-bromo substituted phenoxy acetic acid derivatives were potent COX-2 inhibitors, with IC50 values as low as 0.06 µM. nih.gov This level of potency is comparable to the well-known selective COX-2 inhibitor, celecoxib. The selectivity index (SI), calculated as the ratio of IC50 (COX-1)/IC50 (COX-2), indicated a high degree of selectivity for COX-2 over COX-1, which is a critical factor in reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

| Compound | COX-2 IC50 (µM) |

|---|---|

| Derivative 5d | 0.08 ± 0.01 |

| Derivative 5e | 0.07 ± 0.01 |

| Derivative 5f | 0.06 ± 0.01 |

| Celecoxib (Reference) | 0.05 ± 0.02 |

In Vivo Animal Models for Efficacy and Pharmacological Response

Disease-Specific Models (e.g., Neurodegenerative Diseases, Cancer, Seizure Disorders)

Based on their in vitro profiles, derivatives of this compound may be evaluated in various disease models. The presence of a bromophenyl moiety in many neurologically active compounds suggests a potential application in seizure disorders.

Standard preclinical models for anticonvulsant activity include the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test in rodents. The MES model is considered predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ model helps identify agents effective against absence seizures. mdpi.com

In studies of structurally related dibromophenyl enaminones, compounds were tested for their ability to protect rats against seizures induced by both the MES model and the 6 Hz model, which is used to screen for drugs effective against treatment-resistant partial seizures. researchgate.net Lead compounds demonstrated dose-dependent protection in both models, with efficacy comparable to the established antiepileptic drug phenytoin. researchgate.net Such models would be appropriate for evaluating the potential anticonvulsant properties of this compound derivatives.

For anticancer evaluation, in vivo studies often involve xenograft models where human cancer cells, such as those from the MCF-7 or A549 lines, are implanted into immunodeficient mice. The ability of the test compound to inhibit tumor growth is then monitored over time.

Safety and Toxicity Assessment in Preclinical Contexts

A critical component of preclinical investigation is the assessment of a compound's safety and toxicity. These studies aim to identify potential adverse effects before a compound can be considered for human trials.

In Vitro Cytotoxicity and Genotoxicity Studies

Initial safety assessments begin in vitro. As previously mentioned, cytotoxicity assays on normal, non-cancerous cell lines are vital for determining a compound's therapeutic index—the ratio between its toxic dose and its therapeutic dose. The low cytotoxicity of a brominated acetophenone derivative against the normal MCF12F breast cell line (IC50 > 100 µg/mL) compared to its high potency against cancer cells is a strong indicator of a favorable safety profile at the cellular level. farmaciajournal.com

Genotoxicity studies are also conducted to determine if a compound can cause damage to genetic material (DNA). Standard tests include the Ames test, which uses bacteria to test for gene mutations, and the in vitro micronucleus assay in mammalian cells, which detects chromosomal damage. These assays are crucial for identifying compounds that could potentially be carcinogenic or cause heritable genetic defects.

Preliminary In Vivo Tolerability Studies

Preliminary in vivo tolerability studies are crucial in the preclinical assessment of new chemical entities to determine their physiological and toxicological effects. For derivatives of this compound, while specific data on the parent compound is limited in publicly available literature, studies on structurally related phenoxyacetic acid and clofibric acid derivatives provide insights into the potential tolerability profile. These investigations typically involve acute toxicity studies in animal models to establish initial safety parameters.

Research on various phenoxyacetic acid derivatives has been conducted to evaluate their toxic and mutagenic potential. For instance, studies on chlorinated derivatives of phenoxyacetic acid in mice have demonstrated that the position of halogen atoms on the benzene (B151609) ring influences cytotoxicity and mutagenicity. Specifically, chlorine atoms at positions 2 and/or 4 were found to induce these effects. nih.gov However, the introduction of a third chlorine atom at position 5 appeared to abolish the mutagenic effect, though the toxic effect was retained. nih.gov

In vivo evaluations of novel phenoxyacetamide derivatives have shown a more favorable safety profile. Certain derivatives exhibited a reduced impact on normal lung fibroblast cells, suggesting a degree of selectivity and improved safety. mdpi.com Further in vivo studies in mice with specific phenoxy acetamide derivatives indicated that they could be effective agents in reducing tumor mass and normalizing elevated hematological and biochemical parameters without causing significant deterioration of healthy cells. mdpi.com

Investigations into other phenoxyacetic acid derivatives have revealed significant anti-inflammatory effects without evidence of gastric ulceration, a common side effect of many anti-inflammatory drugs. nih.gov Toxicological assessments of these compounds did not find substantial adverse effects on liver and renal function, further supporting their safety profile. nih.gov